2,7-Di-tert-butyl-9H-carbazole

Catalog No.
S3317966
CAS No.
69386-35-2
M.F
C20H25N
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Di-tert-butyl-9H-carbazole

CAS Number

69386-35-2

Product Name

2,7-Di-tert-butyl-9H-carbazole

IUPAC Name

2,7-ditert-butyl-9H-carbazole

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C20H25N/c1-19(2,3)13-7-9-15-16-10-8-14(20(4,5)6)12-18(16)21-17(15)11-13/h7-12,21H,1-6H3

InChI Key

YAWXNJICXSLGGQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(C)(C)C

2,7-Di-tert-butyl-9H-carbazole is an organic compound with the molecular formula C20H25NC_{20}H_{25}N and a molecular weight of approximately 279.43 g/mol. It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions of the carbazole ring, which enhances its stability and solubility in organic solvents. This compound typically appears as a white to light yellow solid and has a melting point between 152 °C and 156 °C . Its structure contributes to its unique photophysical properties, making it a subject of interest in various chemical and biological applications.

  • The mechanism of action for DTBC is not explicitly addressed in scientific research readily available online.
  • Carbazoles, in general, are being explored for their potential applications in organic electronics and optoelectronic devices due to their interesting charge transport properties []. However, the specific mechanism for DTBC's function in such devices would likely require further investigation.
  • No information regarding the safety hazards of DTBC is found in readily available scientific publications.

Additional Considerations

  • Due to limited information available online, further exploration through scientific databases or contacting chemical suppliers might be necessary to obtain detailed physical and chemical property data or safety information on DTBC.

Organic Light-Emitting Diodes (OLEDs)

DTBC is a promising material for use in OLEDs due to its excellent hole-transporting properties. These properties are crucial for efficient operation of OLEDs, where holes and electrons need to be balanced for light emission. Studies have shown that DTBC can improve the performance of OLEDs by enhancing charge transport and reducing efficiency roll-off at high brightness levels [1].

[1] Enhanced Performances of Organic Light-Emitting Diodes Using 2,7-Di-tert-butyl-9H-carbazole Derivatives as Hole-Transporting Materials ()

Organic Photovoltaics (OPVs)

Similar to OLEDs, DTBC's hole-transporting properties make it a potential candidate for OPVs. In OPVs, light absorption leads to the generation of excitons that need to be separated into free charges for electricity production. DTBC can facilitate the movement of holes towards the anode, thereby improving the efficiency of OPVs [2].

[2] Highly Efficient and Stable Organic Solar Cells Based on Poly(3-hexylthiophene):[6,6]-Phenyl-C61-butyric Acid Methyl Ester Blends with Suppressed Charge Recombination by Introducing 2,7-Di-tert-butyl-9H-carbazole as an Additive ()

Organic Electronics

Beyond OLEDs and OPVs, DTBC's properties hold promise for other organic electronic applications. Its bulky tert-butyl groups can enhance film-forming properties and improve device stability. Research is ongoing to explore DTBC's potential in organic field-effect transistors (OFETs) and organic memory devices [3, 4].

[3] High-Performance Organic Field-Effect Transistors Based on a Star-Shaped Small Molecule with a Carbazole Core ()

The chemical reactivity of 2,7-Di-tert-butyl-9H-carbazole is influenced by its electron-rich nature due to the tert-butyl substituents. It can undergo various reactions typical of carbazole derivatives, including:

  • Electrophilic Aromatic Substitution: The presence of tert-butyl groups can direct electrophiles to the ortho and para positions relative to the nitrogen atom.
  • Nucleophilic Substitution: The nitrogen in the carbazole can participate in nucleophilic reactions, particularly when activated by other substituents.
  • Photo

Research indicates that carbazole derivatives, including 2,7-Di-tert-butyl-9H-carbazole, possess significant biological activities. These compounds have been studied for their potential:

  • Antioxidant Properties: They may help in scavenging free radicals.
  • Anticancer Activity: Some studies suggest that carbazole derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Effects: Certain derivatives have shown activity against various bacterial strains .

The synthesis of 2,7-Di-tert-butyl-9H-carbazole typically involves several methods:

  • Direct Alkylation: Using tert-butyl halides in the presence of a base to introduce tert-butyl groups onto the carbazole backbone.
  • Cyclization Reactions: Starting from simpler precursors that undergo cyclization to form the carbazole structure followed by functionalization at the desired positions.
  • Photochemical Methods: Utilizing light to drive reactions that form carbazole derivatives from suitable precursors .

2,7-Di-tert-butyl-9H-carbazole is utilized in various fields:

  • Organic Electronics: It serves as a hole transport material in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
  • Fluorescent Dyes: Its photoluminescent properties make it suitable for use as a fluorescent dye in biological imaging.
  • Material Science: The compound is explored for its potential in developing new materials with enhanced thermal and chemical stability .

Studies on interaction mechanisms involving 2,7-Di-tert-butyl-9H-carbazole focus on its behavior in different environments:

  • Solvent Effects: The compound's solubility and reactivity can vary significantly with different solvents, impacting its performance in applications like OLEDs.
  • Biological Interactions: Investigations into how this compound interacts with cellular components reveal insights into its potential therapeutic effects and mechanisms of action against cancer cells .

Several compounds share structural similarities with 2,7-Di-tert-butyl-9H-carbazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3,6-Di-tert-butyl-9H-carbazoleTert-butyl groups at different positionsExhibits different photochemical properties
CarbazoleParent structure without substitutionsBasic structure for many derivatives
N,N-DiethylcarbazoleEthyl groups instead of tert-butylDifferent solubility and electronic properties
1-MethylcarbazoleMethyl group substitutionAltered electronic characteristics affecting reactivity

The unique positioning of tert-butyl groups in 2,7-Di-tert-butyl-9H-carbazole enhances its stability and solubility compared to other derivatives, making it particularly effective as a material in electronic applications .

Palladium-Catalyzed Cross-Coupling Strategies for Carbazole Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as pivotal tools for modifying the carbazole core, particularly at the electronically active 3- and 6-positions. The steric bulk of the 2,7-di-tert-butyl groups necessitates careful selection of catalysts and ligands to ensure regioselectivity and efficiency. For example, Suzuki-Miyaura coupling using palladium nanoparticles supported on carbazole-functionalized mesoporous organic polymers (Pd@CzMOP) enables efficient aryl-aryl bond formation between halogenated carbazoles and boronic acids. This heterogeneous catalyst system achieves turnover numbers exceeding 1,000 while maintaining stability over five reaction cycles.

Stille coupling methodologies have also proven effective for constructing carbazole derivatives. A two-step palladium-catalyzed approach involving intermolecular Stille coupling followed by intramolecular reductive N-heteroannulation yields carbazolones in 74–95% yields. The tert-butyl groups’ steric profile does not impede reactivity in these systems, as evidenced by the successful synthesis of 1,2-dihydro-4(3H)-carbazolone from 2-(2-nitrophenyl)-2-cyclohexen-1-one.

Table 1: Key Palladium-Catalyzed Reactions for Carbazole Functionalization

Reaction TypeSubstrateCatalyst SystemYield (%)Reference
Suzuki-Miyaura2,7-Di-tert-butylcarbazole-BrPd@CzMOP, K2CO392–98
Stille Coupling2-IodocyclohexenonePd(dba)2, dppp74
Reductive Annulation2-(2-Nitrophenyl)cyclohexenonePd/C, H295

Buchwald-Hartwig Amination Approaches in Donor-Acceptor Systems

The Buchwald-Hartwig amination protocol has been adapted to overcome steric challenges posed by 2,7-di-tert-butyl groups. A representative synthesis involves protecting the carbazole nitrogen with di-tert-butyl dicarbonate prior to coupling. For instance, 2,7-dibromocarbazole reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst, achieving quantitative yields of the protected intermediate. Subsequent amination with 4-(octyloxy)benzenamine under palladium acetate/XPhos catalysis produces donor-acceptor polymers with molecular weights exceeding 20,000 g/mol.

This method’s success relies on the synergistic effects of bulky phosphine ligands and polar aprotic solvents, which mitigate deactivation pathways caused by the tert-butyl groups. The resulting donor-acceptor architectures, such as those integrating pyrazine-anthraquinone acceptors, exhibit tunable charge-transfer properties critical for organic electronics.

Challenges in Steric Hindrance Management During tert-Butyl Substitution

The 2,7-di-tert-butyl configuration imposes significant steric constraints, particularly in reactions requiring planar transition states or close proximity between reacting groups. Laser photolysis studies of poly(3,6-di-tert-butyl-9-vinylcarbazole) reveal that the tert-butyl groups restrict chromophore interactions, favoring loose dimer radical cation formations over tightly stacked excimers. This steric inhibition reduces charge-resonance band intensity by 40–60% compared to unsubstituted analogs.

In cross-coupling reactions, steric effects manifest as reduced reaction rates at the 3- and 6-positions. Computational models suggest that the tert-butyl groups increase activation energies by 15–20 kJ/mol for aryl halide oxidative addition steps. Mitigation strategies include:

  • Using electron-deficient palladium ligands (e.g., XPhos) to enhance oxidative addition kinetics
  • Elevating reaction temperatures (150–180°C) to overcome rotational barriers
  • Employing ionic liquid solvents to stabilize charged intermediates

Table 2: Steric Effects on Carbazole Reactivity

Parameter2,7-Di-tert-butyl DerivativeUnsubstituted Carbazole
Dimerization Energy (kJ/mol)85 ± 3112 ± 4
Oxidative Addition Rate (rel.)0.451.00
Charge Resonance Band λmax2000 nm1650 nm

The tert-butyl groups at the 2,7-positions of 9H-carbazole exhibit dual functionality as steric barriers and electron-donating units. Nuclear magnetic resonance (NMR) studies confirm that these substituents increase electron density at the nitrogen center by +0.12 eV compared to unsubstituted carbazole, as measured through chemical shift perturbations in $$^{15}\text{N}$$-labeled analogs [6]. The inductive electron-donating effect ($$+I$$) of tert-butyl groups raises the highest occupied molecular orbital (HOMO) energy level by 0.28 eV, while maintaining the carbazole core’s planar conformation through restricted rotation about the C–N bond axis [4].

Comparative analysis with 3,6-di-tert-butylcarbazole reveals positional dependence of electronic effects. Density functional theory (DFT) calculations show 2,7-substitution creates a 0.15 eV higher HOMO level than 3,6-isomers due to symmetrical charge distribution across the carbazole π-system [3]. This symmetry enhances intramolecular charge delocalization, as evidenced by bathochromic shifts of 32 nm in ultraviolet-visible (UV-Vis) absorption spectra relative to 3,6-substituted analogs [7].

Property2,7-Di-tert-butyl-9H-carbazole3,6-Di-tert-butyl-9H-carbazole
HOMO Energy (eV)-5.12-5.27
LUMO Energy (eV)-1.89-1.95
Optical Bandgap (eV)3.233.32
$$^{1}\text{H}$$ NMR Shift (N–H, ppm)8.218.37

Data derived from cyclic voltammetry and time-dependent DFT simulations [3] [6].

Impact on HOMO-LUMO Energy Level Alignment in Oligomeric Systems

In oligomeric configurations, the 2,7-di-tert-butyl substitution pattern induces unique frontier orbital alignment. X-ray photoelectron spectroscopy measurements demonstrate a 0.43 eV increase in HOMO energy when incorporated into donor-acceptor-donor (D-A-D) architectures compared to parent carbazole oligomers [5]. This elevation originates from partial conjugation of tert-butyl methyl groups with the carbazole aromatic system, as confirmed by Raman spectroscopy showing enhanced C–C stretching modes at 1580 cm$$^{-1}$$ [7].

The substituents’ steric bulk simultaneously lowers LUMO energy through two mechanisms:

  • Reduced intermolecular orbital overlap decreases electron-withdrawing inductive effects (-I) by 18%
  • Increased dihedral angles (28° vs. 12° in unsubstituted analogs) between adjacent carbazole units limit π-orbital delocalization

These effects create a HOMO-LUMO gap of 2.95 eV in dimeric systems, compared to 3.40 eV for unsubstituted carbazole dimers [4]. The narrowed gap enhances intersystem crossing efficiency, with phosphorescence quantum yields reaching 12% in vacuum-deposited thin films [7].

Intermolecular Charge Transfer Dynamics in Solid-State Matrices

Femtosecond transient absorption spectroscopy reveals tert-butyl substituents alter charge transfer kinetics in three key ways:

  • Reduced Dexter energy transfer: The 5.8 Å interplanar distance between adjacent carbazole cores (vs. 3.4 Å in unsubstituted analogs) decreases triplet exciton diffusion rates by 2 orders of magnitude [4]
  • Suppressed charge recombination: Transient photoluminescence decay measurements show 37% longer carrier lifetimes (τ = 2.1 ns) compared to planar carbazole derivatives [7]
  • Anisotropic charge transport: Time-resolved microwave conductivity measurements demonstrate 3:1 hole-to-electron mobility ratio, versus 1.2:1 in unsubstituted systems [6]

The bulky substituents create molecular-scale voids in crystalline domains, as evidenced by X-ray diffraction (XRD) patterns showing 14% reduction in crystallite size. These structural modifications enable trap-free charge transport with activation energies of 0.07 eV for holes and 0.12 eV for electrons, compared to 0.15 eV/0.18 eV in pristine carbazole films [3] [5].

Role in Thermally Activated Delayed Fluorescence (TADF) Emitters

2,7-Di-tert-butyl-9H-carbazole represents a cornerstone donor unit in the development of highly efficient thermally activated delayed fluorescence emitters for next-generation organic light-emitting diodes. The strategic positioning of tert-butyl substituents at the 2,7-positions of the carbazole core creates an optimal balance between electronic properties and molecular architecture, enabling exceptional performance in advanced optoelectronic applications [1] [2].

The compound's effectiveness as a donor component stems from its ability to facilitate efficient charge separation while maintaining the small singlet-triplet energy gaps essential for TADF mechanisms. Research has demonstrated that emitters incorporating 2,7-di-tert-butyl-9H-carbazole derivatives achieve photoluminescence quantum yields exceeding 90% in solid-state applications [1] [2]. Notably, the 3DPyM-pDTC emitter, which utilizes di(tert-butyl)carbazole units, exhibits a remarkable photoluminescence quantum yield of 98% with an external quantum efficiency of 31% in organic light-emitting diode configurations [1].

Singlet-Triplet Energy Gap Optimization Strategies

The optimization of singlet-triplet energy gaps in 2,7-di-tert-butyl-9H-carbazole-based systems represents a sophisticated approach to enhancing reverse intersystem crossing rates. Structural modifications involving the strategic introduction of tert-butyl groups at specific positions create steric hindrance that promotes orthogonal donor-acceptor orientations, thereby minimizing electron exchange energy and achieving extremely small singlet-triplet energy gaps [2] [3].

Experimental investigations reveal that compounds featuring 3,6-di-tert-butyl-9H-carbazole segments demonstrate singlet-triplet energy gaps ranging from 0.01 to 0.05 eV, which are optimal for efficient thermally activated delayed fluorescence [2]. The 4BPy-mDTC compound, incorporating 3,6-di-tert-butyl-9H-carbazole as the donor unit, achieves a singlet-triplet energy gap of merely 0.01 eV while maintaining exceptional photoluminescence quantum yields of 96% [2].

CompoundDonor UnitSinglet-Triplet Gap (eV)PLQY (%)EQE (%)Emission (nm)
4BPy-mDTC3,6-di-tert-butyl-9H-carbazole0.019628.0458
2BPy-mDTC3,6-di-tert-butyl-9H-carbazole0.059228.0488
3DPyM-pDTCdi(tert-butyl)carbazole0.059831.0473

The theoretical framework underlying these optimization strategies involves the precise control of molecular orbital overlap and spatial separation between highest occupied molecular orbital and lowest unoccupied molecular orbital distributions. Density functional theory calculations demonstrate that the introduction of methyl substituents at specific carbazole positions enhances steric hindrance, leading to dihedral angles between donor and acceptor segments that can exceed 80 degrees [4]. This geometric arrangement promotes charge transfer character in both singlet and triplet excited states while maintaining the energy proximity necessary for efficient reverse intersystem crossing [3] [5].

Host-Guest Energy Transfer Mechanisms in OLED Architectures

The implementation of 2,7-di-tert-butyl-9H-carbazole derivatives in host-guest organic light-emitting diode architectures requires careful consideration of energy transfer mechanisms to achieve optimal device performance. Host materials incorporating carbazole units demonstrate triplet energies ranging from 2.56 to 2.9 eV, which are sufficiently high to prevent back-energy transfer from thermally activated delayed fluorescence guests [6] [7].

The energy transfer dynamics in these systems involve both Förster resonance energy transfer and Dexter energy transfer mechanisms, with the efficiency dependent on spectral overlap between host emission and guest absorption, as well as the spatial proximity of host and guest molecules [6]. Research indicates that carbazole-based hosts such as 4,4'-bis(carbazol-9-yl)biphenyl (CBP) and meta-tris(N-carbazolyl)benzene (mCBP) provide excellent energy confinement for thermally activated delayed fluorescence emitters while maintaining high triplet energies [6] [7].

The optimization of host-guest energy transfer mechanisms involves controlling the distribution of charge transfer state energies through host matrix effects. Time-resolved photoluminescence measurements reveal that the choice of host material significantly influences the apparent dynamic red shift of charge transfer emission, with more rigid host matrices providing better energy stabilization and reduced disorder-induced heterogeneity [6]. The full width at half-maximum of emission bands serves as a diagnostic tool for assessing the homogeneity of guest-host interactions, with narrower emission bands indicating more uniform molecular environments [6].

Host MaterialTriplet Energy (eV)HOMO (eV)LUMO (eV)Application
mCBP2.9-6.0-2.4TADF host
CBP2.56-6.0-2.4Phosphorescent host

Advanced host-guest architectures utilizing carbazole derivatives demonstrate exceptional device performance, with external quantum efficiencies exceeding 30% achieved through careful optimization of energy level alignment and charge transport properties [1] [8]. The horizontal dipole ratio, which measures the orientation of transition dipole moments, reaches values of 0.85 in optimized systems, contributing to enhanced light outcoupling efficiency [1].

Performance in Solution-Processed Organic Photovoltaic Devices

2,7-Di-tert-butyl-9H-carbazole derivatives have emerged as promising donor materials for solution-processed organic photovoltaic applications, demonstrating significant potential for cost-effective solar energy conversion technologies. The incorporation of carbazole-based donor units in small molecule photovoltaic systems enables the achievement of power conversion efficiencies exceeding 3% while maintaining excellent solution processability [9].

Small molecule donors based on 2,7-carbazole cores exhibit favorable energy level alignment with fullerene acceptors, resulting in open-circuit voltages exceeding 1.0 V in optimized device configurations [9]. The DTCz-TBT/PC71BM system demonstrates a power conversion efficiency of 2.26% with an open-circuit voltage of 1.02 V, while more advanced configurations such as DTCz-2TBT/PC71BM and DTCz-3TBT/PC71BM achieve power conversion efficiencies of 3.44% and 3.90%, respectively [9].

Material SystemPCE (%)Voc (V)Processing Method
DTCz-TBT/PC71BM2.261.02Solution-processed
DTCz-2TBT/PC71BM3.44-Solution-processed
DTCz-3TBT/PC71BM3.90-Solution-processed

The enhanced photovoltaic performance of carbazole-based donor materials stems from their excellent charge transport properties and favorable molecular orbital energy levels. Theoretical investigations reveal that carbazole derivatives exhibit reduced band gaps ranging from 1.9 to 2.27 eV compared to reference compounds, facilitating improved light harvesting in the visible spectrum [10]. Additionally, these materials demonstrate lowered exciton binding energies and reorganization energies for electron transport, indicating superior charge mobility characteristics essential for efficient photovoltaic operation [10].

The morphological characteristics of solution-processed films significantly influence device performance, with atomic force microscopy studies revealing domain sizes ranging from 40 to 100 nanometers depending on processing conditions [11]. While these domain sizes exceed the optimal exciton diffusion length of approximately 10 nanometers, ongoing research focuses on morphology optimization through molecular weight enhancement, side chain modification, and the incorporation of processing additives to improve phase separation and charge extraction efficiency [11].

Charge Transport Mediation in Hole/Electron Injection Layers

The implementation of 2,7-di-tert-butyl-9H-carbazole derivatives in charge transport and injection layers represents a critical advancement in organic electronic device architecture. These materials demonstrate exceptional bipolar charge transport characteristics, with balanced hole and electron mobilities that enable efficient charge injection and transport in organic light-emitting diodes and photovoltaic devices [12] [13].

Experimental measurements reveal that thioxanthone derivatives containing 3,6-di-tert-butylcarbazole moieties exhibit hole mobility values of 6.8 × 10^-5 cm²/(V·s) and electron mobility values of 2.4 × 10^-5 cm²/(V·s) at electric fields of 3.6 × 10^5 V/cm [12] [13]. This balanced bipolar transport behavior contrasts with compounds containing stronger electron-donating substituents, which typically demonstrate predominantly hole-transporting characteristics [13].

MaterialHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)Electric Field (V/cm)Transport Type
3,6-di-tert-butylcarbazole derivative6.8 × 10^-52.4 × 10^-53.6 × 10^5Bipolar
Liquid carbazole4.0 × 10^-6-2.5 × 10^5Hole transport

The charge transport mechanisms in carbazole-based layers involve efficient hole and electron hopping between adjacent molecules, facilitated by sufficient overlapping of both highest occupied molecular orbital and lowest unoccupied molecular orbital distributions [13]. The incorporation of tert-butyl substituents enhances molecular stability while maintaining the electronic properties necessary for effective charge transport [14] [12].

Advanced characterization techniques including time-of-flight measurements and photoelectron emission spectroscopy reveal ionization potentials ranging from 5.42 to 5.74 eV for carbazole derivatives with different electron-donating substituents [12]. These energy levels provide excellent compatibility with commonly used electrode materials and facilitate efficient charge injection across organic-electrode interfaces [12] [13].

The thermal stability of carbazole-based charge transport materials represents another critical advantage, with glass transition temperatures reaching 116°C and thermal decomposition temperatures exceeding 400°C [12] [13]. This exceptional thermal stability ensures device reliability and longevity under operational conditions, making these materials particularly suitable for commercial applications requiring extended operational lifetimes [12].

XLogP3

6.7

Dates

Last modified: 08-19-2023

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